

Spectroscopic Data of Erythrinine: A Technical Guide

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Compound of Interest

Compound Name: Erythrinin F

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This technical guide provides a comprehensive overview of the spectroscopic data for Erythrinine, a characteristic alkaloid isolated from plants of the Erythrina genus. Due to the limited availability of public data for a compound named "**Erythrinin F**," this document focuses on the well-characterized related compound, Erythrinine. The information presented herein is essential for the identification, characterization, and further development of this class of natural products.

Spectroscopic Data

The structural elucidation of Erythrinine is critically dependent on data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for Erythrinine (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	6.78	d	10.1
2	6.01	d	10.1
4 α	3.14	d	12.0
4 β	2.58	d	12.0
6	6.64	s	16.5, 5.5
7	4.15	m	
10 α	3.05	dd	
10 β	2.85	d	
15	6.85	s	
17	6.75	s	16.5
OCH ₃	3.86	s	
OCH ₃	3.32	s	

Table 2: ¹³C NMR Spectroscopic Data for Erythrine (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
1	124.0
2	128.9
3	147.8
4	40.2
5	131.5
6	105.7
7	68.9
8	147.2
10	38.7
11	132.6
12	129.5
13	146.8
14	110.9
15	101.2
16	148.1
17	108.2
OCH ₃	56.1
OCH ₃	55.9

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for Erythrine

Ion	Calculated m/z	Experimental m/z
[M+H] ⁺	314.1338	314.1332

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of Erythrine, based on common practices for the study of Erythrina alkaloids.

Isolation and Purification

Erythrine is typically isolated from the dried and powdered plant material (e.g., seeds, bark, or leaves) of Erythrina species. The general procedure involves:

- **Extraction:** The plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- **Acid-Base Partitioning:** The crude extract is then acidified (e.g., with 2% H₂SO₄) and partitioned with a non-polar solvent (e.g., n-hexane) to remove fats and other non-alkaloidal compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent like dichloromethane or chloroform.
- **Chromatography:** The resulting alkaloid-rich fraction is subjected to further purification using chromatographic techniques. This typically involves column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Erythrine.

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer, typically operating at 500 MHz or higher for proton NMR.

- **Sample Preparation:** A few milligrams of the purified Erythrine are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

- **^1H NMR Spectroscopy:** Standard ^1H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- **^{13}C NMR Spectroscopy:** ^{13}C NMR spectra, including broadband proton-decoupled spectra and often DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are run to identify the chemical shifts of all carbon atoms and to distinguish between CH_3 , CH_2 , CH , and quaternary carbons.
- **2D NMR Spectroscopy:** To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is typically performed. These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations between protons and carbons.

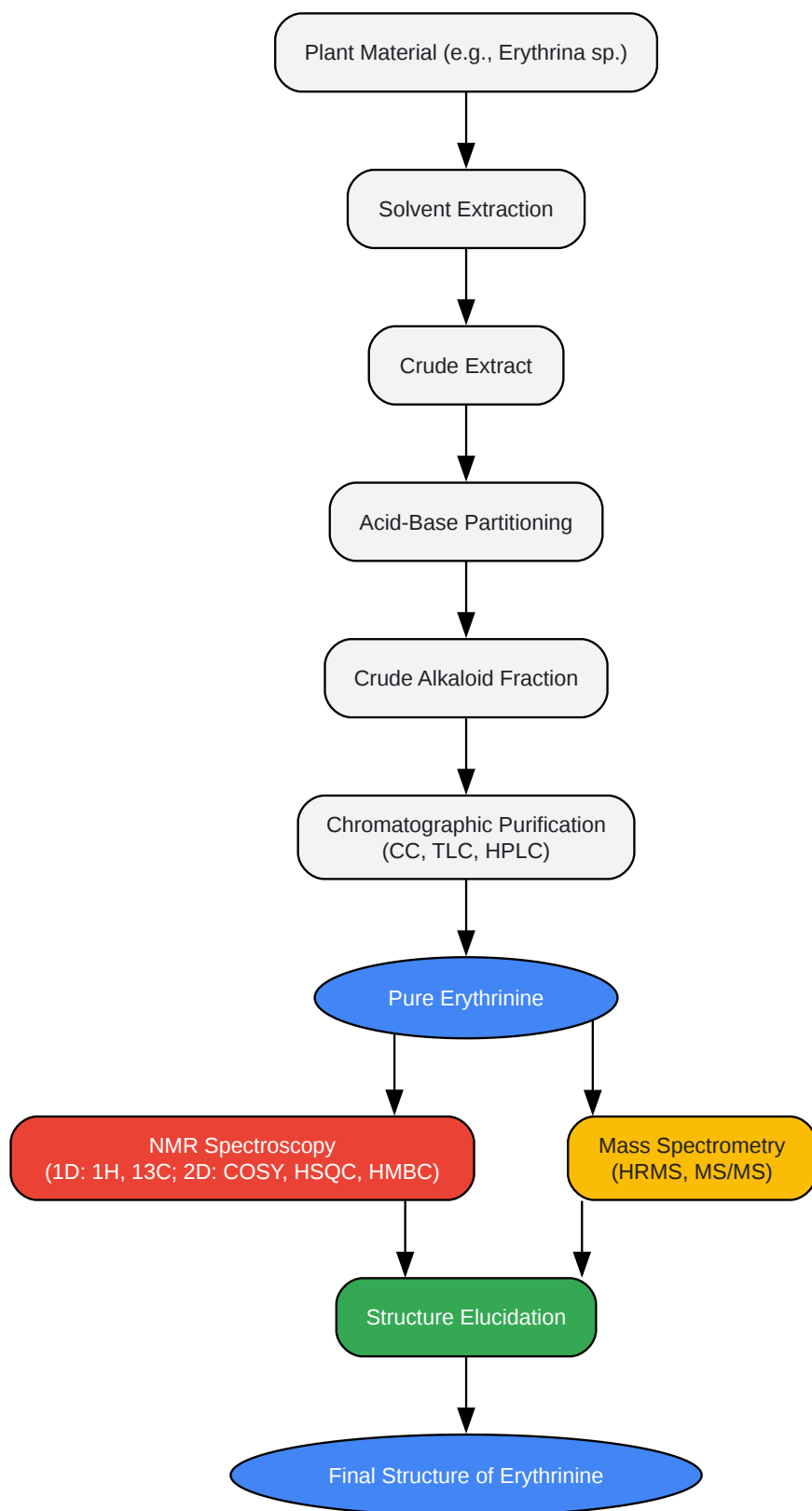
Mass Spectrometry

Mass spectrometric analysis is performed to determine the molecular weight and fragmentation pattern of Erythrine.

- **Instrumentation:** High-resolution mass spectrometry is typically carried out using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Sample Introduction:** The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through an HPLC system.
- **Data Acquisition:** The analysis is performed in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) experiments can also be performed to study the fragmentation pathways, which can provide further structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like Erythrine.



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Caption: Workflow for the Isolation and Spectroscopic Characterization of Erythrine.

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